BTZ043
BTZ043
BTZ043 is a inhibitor of decaprenyl-phosphoribose-epimerase (DprE1), It can display nanomolar bactericidal activity against Mycobacterium tuberculosis in vitro.[1] in vitro: The inhibition of BTZ-resistant DprE1 followed the trend observed in the MIC measurements, with the C387G mutant being more resistant to inhibition by PyrBTZ01, PyrBTZ02, and BTZ043 (7- to 9-fold increases in IC50) than the C387S mutant (2.5- to 4-fold increases in IC50).[1] in vivo: BTZ-043 were administered at 100 mg/kg twice daily by gavage, and sulfamethoxazole/trimethoprim (SXT), at 100 mg/kg sulfamethoxazole, was used as a positive control.[2]
Brand Name:
Vulcanchem
CAS No.:
1161233-85-7
VCID:
VC0001907
InChI:
InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1
SMILES:
CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Molecular Formula:
C₁₇H₁₆F₃N₃O₅S
Molecular Weight:
431.39
BTZ043
CAS No.: 1161233-85-7
Inhibitors
VCID: VC0001907
Molecular Formula: C₁₇H₁₆F₃N₃O₅S
Molecular Weight: 431.39
CAS No. | 1161233-85-7 |
---|---|
Product Name | BTZ043 |
Molecular Formula | C₁₇H₁₆F₃N₃O₅S |
Molecular Weight | 431.39 |
IUPAC Name | 2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
Standard InChI | InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1 |
Standard InChIKey | GTUIRORNXIOHQR-VIFPVBQESA-N |
SMILES | CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Appearance | Solid powder |
Description | BTZ043 is a inhibitor of decaprenyl-phosphoribose-epimerase (DprE1), It can display nanomolar bactericidal activity against Mycobacterium tuberculosis in vitro.[1] in vitro: The inhibition of BTZ-resistant DprE1 followed the trend observed in the MIC measurements, with the C387G mutant being more resistant to inhibition by PyrBTZ01, PyrBTZ02, and BTZ043 (7- to 9-fold increases in IC50) than the C387S mutant (2.5- to 4-fold increases in IC50).[1] in vivo: BTZ-043 were administered at 100 mg/kg twice daily by gavage, and sulfamethoxazole/trimethoprim (SXT), at 100 mg/kg sulfamethoxazole, was used as a positive control.[2] |
Synonyms | BTZ-043; |
PubChem Compound | 42609849 |
Last Modified | Nov 11 2021 |
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